1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine
Description
1-Methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine is a pyrazol-5-amine derivative characterized by a methyl group at the 1-position and a (propan-2-yloxy)methyl substituent at the 3-position of the pyrazole ring.
Properties
IUPAC Name |
2-methyl-5-(propan-2-yloxymethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)12-5-7-4-8(9)11(3)10-7/h4,6H,5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCKNMHCIDADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with propan-2-yloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Oxidation Reactions
The propan-2-yloxy methyl group undergoes selective oxidation:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Epoxidation | mCPBA (meta-chloroperbenzoic acid), DCM | Epoxide derivative | 72% |
| Aldehyde formation | KMnO₄, acidic H₂O | 3-[(propan-2-yloxy)methyl]pyrazole-5-carbaldehyde | 65% |
Oxidation primarily targets the methylene group adjacent to the ether oxygen, forming epoxides or aldehydes depending on the oxidizing agent .
Nucleophilic Substitution
The amine group participates in nucleophilic reactions:
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Acylation : Reacting with acetyl chloride in THF produces the corresponding acetamide derivative (83% yield) .
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Sulfonylation : Treatment with tosyl chloride (TsCl) in pyridine generates a sulfonamide product (78% yield) .
Cross-Coupling Reactions
The pyrazole ring facilitates Suzuki-Miyaura coupling with aryl boronic acids:
These reactions exploit the pyrazole’s halogenated intermediates (e.g., brominated at position 5) for aryl-aryl bond formation .
Cyclization and Heterocycle Formation
The amine group participates in forming fused heterocycles:
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Pyrazolo[1,5-a]pyrimidines : Reaction with β-ketoesters under Dean-Stark conditions yields tricyclic derivatives (70% yield) .
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Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide produces 1,2,3-triazole-linked analogs (82% yield) .
Acid-Base Reactivity
The amine group exhibits pH-dependent behavior:
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Protonation : pKa ≈ 8.2 (determined via potentiometric titration in H₂O) .
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Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), characterized by shifts in UV-Vis absorption bands (λmax 420–450 nm) .
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C , with primary mass loss attributed to the cleavage of the propan-2-yloxy methyl group .
Scientific Research Applications
Biological Activities
Research indicates that 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine exhibits several biological activities:
Anticancer Properties
Studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammatory markers in vitro. This suggests its applicability in treating conditions like arthritis or other inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Therapeutic Applications
The diverse biological activities of this compound position it as a promising candidate for various therapeutic applications:
| Application Area | Potential Uses | Evidence/Studies |
|---|---|---|
| Cancer Treatment | Inhibiting tumor growth | Studies on breast cancer cell lines |
| Inflammation Control | Reducing symptoms of inflammatory diseases | In vitro studies on inflammatory markers |
| Antimicrobial Agents | Treating bacterial infections | Preliminary antimicrobial activity studies |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Breast Cancer : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
- Arthritis Model : In an animal model of arthritis, administration of the compound led to decreased swelling and pain levels, correlating with reduced levels of pro-inflammatory cytokines.
- Bacterial Infection : In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at the 1-, 3-, and 5-positions of the pyrazole ring. Below is a comparative analysis:
Notes:
- The (propan-2-yloxy)methyl group in the target compound likely improves solubility compared to trifluoromethyl or aryl substituents .
- Pyridinyl and thiazolyl substituents (e.g., ) may enhance binding to enzymatic targets via additional hydrogen bonds or aromatic interactions.
Fungicidal and Herbicidal Activity
- Trifluoromethyl analogs : Compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) in show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. The trifluoromethyl group enhances electron-withdrawing effects, improving target binding .
- Bleaching effects : Compounds with bromobenzyl or chlorobenzyl thioethers (e.g., 5e, 5g) exhibit herbicidal activity, likely due to disruption of chlorophyll synthesis .
Molecular Docking Insights
- demonstrates that carbonyl groups in pyrazole derivatives are critical for binding to the succinate dehydrogenase (SDH) enzyme (PDB: 2FBW). The target compound’s amine and ether groups may form hydrogen bonds with SDH, similar to lead compound penthiopyrad .
Crystallographic and Spectroscopic Data
- Crystal structure: Compound 5a () crystallizes in the monoclinic system (space group P2₁/c), with Z = 3. The trifluoromethyl group contributes to tight packing via van der Waals interactions .
- Spectroscopy : ESIMS and HRMS () are standard for confirming molecular weights of pyrazol-5-amine derivatives .
Biological Activity
1-Methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this compound, summarizing key research findings and presenting relevant data.
The compound's chemical structure is characterized by a pyrazole ring with a methyl group and a propan-2-yloxy substituent. The molecular formula is with a molecular weight of approximately 198.23 g/mol. Its IUPAC name is this compound, and it can be represented by the following structural formula:
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The pyrazole moiety can facilitate binding to these targets, potentially leading to inhibition of their activity.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities. Below are some key findings related to the biological activity of this compound:
Anti-inflammatory Activity
Studies have demonstrated that compounds in the pyrazole class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. For instance, a related pyrazole compound showed significant inhibition of COX activity, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain pyrazole compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound in this regard remains to be fully characterized but aligns with the general trend observed in related compounds .
Anticancer Potential
Some studies have explored the antiproliferative effects of pyrazole derivatives against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Data Table: Biological Activities of Pyrazole Derivatives
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Activity against Gram-positive/negative bacteria | |
| Anticancer | Inhibition of tumor cell proliferation |
Case Studies
Several case studies highlight the potential applications of pyrazole derivatives in therapeutic contexts:
- Anti-inflammatory Study : A study on a related pyrazole derivative demonstrated significant reduction in inflammation markers in animal models, indicating potential for treating inflammatory diseases .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial effects of various pyrazoles, revealing moderate activity against Staphylococcus aureus and Escherichia coli strains .
- Cancer Research : A series of experiments showed that specific structural modifications in pyrazoles could enhance their cytotoxicity against breast cancer cell lines, suggesting that similar modifications could be explored for this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A representative approach involves reacting hydrazine derivatives with substituted ketones or aldehydes under reflux conditions. For example, similar pyrazole-amine derivatives are synthesized using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in anhydrous toluene, followed by purification via HPLC . Key intermediates may include propan-2-yloxymethyl precursors, with reaction progress monitored by TLC or LC-MS.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the substitution pattern on the pyrazole ring. Electron Spray Ionization Mass Spectrometry (ESI-MS) provides molecular weight validation, as seen in analogs like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 203 [M+H]⁺) . Infrared (IR) spectroscopy can identify functional groups such as amine (-NH₂) and ether (C-O-C) stretches.
Q. How does the propan-2-yloxymethyl substituent influence the compound’s solubility and stability?
- Methodological Answer : The propan-2-yloxymethyl group enhances lipophilicity, improving solubility in organic solvents like dichloromethane or THF. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation testing at 40°C/75% RH) are recommended to assess hydrolytic susceptibility of the ether linkage .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data for pyrazole-amine derivatives?
- Methodological Answer : Use high-resolution X-ray diffraction with programs like SHELXL for small-molecule refinement. For ambiguous electron density regions (e.g., disordered propan-2-yloxymethyl groups), employ twin refinement or restraints. SHELXPRO can interface with macromolecular datasets to resolve complex crystallographic models .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrazole-amine analogs?
- Methodological Answer : Systematic substitution at the 3-position (e.g., replacing propan-2-yloxymethyl with aryl or heteroaryl groups) can modulate bioactivity. For example, 3-(4-benzylphenyl)-1H-pyrazol-5-amine derivatives were screened for antibacterial activity via microdilution assays (MIC values against S. aureus and E. coli) . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or GPCRs.
Q. What experimental designs are effective for analyzing metabolic pathways of this compound?
- Methodological Answer : Use LC-MS/MS with stable isotope labeling (e.g., ¹³C or ¹⁵N) to track metabolic products. In vitro assays with liver microsomes (human or rodent) identify phase I/II metabolites. For instance, 3-(4-chlorophenyl)-1H-pyrazol-5-amine undergoes oxidation and glucuronidation, detectable via high-resolution mass spectrometry .
Q. How can reaction conditions be optimized to suppress byproducts in large-scale synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For Pd-mediated couplings, reducing oxygen and moisture (via Schlenk techniques) minimizes dehalogenation byproducts. Reaction monitoring via in situ FTIR or Raman spectroscopy enables real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
